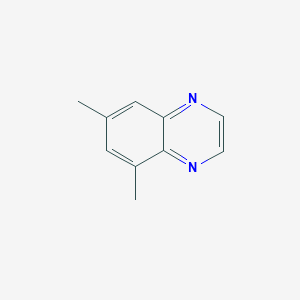

5,7-Dimethylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1003707-24-1 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

5,7-dimethylquinoxaline |

InChI |

InChI=1S/C10H10N2/c1-7-5-8(2)10-9(6-7)11-3-4-12-10/h3-6H,1-2H3 |

InChI Key |

LRONGHRJOXENBN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=CN=C2C(=C1)C |

Canonical SMILES |

CC1=CC2=NC=CN=C2C(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethylquinoxaline and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoxaline (B1680401) Core

The construction of the fundamental quinoxaline ring system can be achieved through a variety of established and modern synthetic methods. These approaches offer different advantages in terms of efficiency, substrate scope, and environmental impact.

Condensation Reactions Involving Aromatic Diamines and Dicarbonyl Compounds

The most traditional and widely employed method for the synthesis of quinoxalines is the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. rsc.org For the specific synthesis of 5,7-dimethylquinoxaline, the required precursor is 4,5-dimethyl-1,2-phenylenediamine. This reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the cyclization and subsequent dehydration. rsc.org

The general reaction proceeds via the initial formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the quinoxaline product. A variety of dicarbonyl compounds can be used, allowing for the introduction of different substituents at the 2- and 3-positions of the quinoxaline ring.

Table 1: Examples of Condensation Reactions for the Synthesis of this compound Derivatives This table is generated based on established chemical principles, illustrating potential synthetic routes.

| 4,5-Dimethyl-1,2-phenylenediamine | 1,2-Dicarbonyl Compound | Resulting this compound Derivative |

| Glyoxal | This compound |

| Biacetyl (2,3-Butanedione) | 2,3,5,7-Tetramethylquinoxaline |

| Benzil | 2,3-Diphenyl-5,7-dimethylquinoxaline |

Oxidation Reactions for Quinoxaline Formation (e.g., from Tetrahydroquinoxaline Precursors)

Another synthetic strategy involves the aromatization of a pre-formed tetrahydroquinoxaline ring. This approach is particularly useful when the corresponding tetrahydroquinoxaline is more readily accessible. The oxidation of 1,2,3,4-tetrahydroquinoxalines to their corresponding quinoxalines can be achieved using a variety of oxidizing agents. While specific examples for the oxidation of 5,7-dimethyl-1,2,3,4-tetrahydroquinoxaline are not extensively documented in readily available literature, general methods for this transformation are well-established. These methods often employ reagents such as manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or catalytic dehydrogenation with reagents like palladium on carbon (Pd/C) in the presence of a hydrogen acceptor.

The synthesis of the 5,7-dimethyl-1,2,3,4-tetrahydroquinoxaline precursor could potentially be achieved through the reductive cyclization of appropriate precursors, such as N-substituted 2-nitro-4,5-dimethylanilines.

Metal-Catalyzed Synthetic Approaches (e.g., Copper-Mediated Reactions)

Modern synthetic organic chemistry has seen a surge in the use of metal catalysts to facilitate the formation of heterocyclic rings. Copper-catalyzed reactions, in particular, have been employed for the synthesis of quinoxaline derivatives. These methods often involve the coupling of various starting materials under milder conditions than traditional condensation reactions. For instance, a copper-catalyzed photoredox synthesis has been reported for the one-pot synthesis of 6,7-dimethyl-2-phenylquinoxaline (B1665054) from 4,5-dimethylbenzene-1,2-diamine (B154071) and phenylacetylene. semanticscholar.org This method involves the in-situ generation of a phenylglyoxal (B86788) intermediate which then condenses with the diamine. semanticscholar.org Such methodologies offer advantages in terms of functional group tolerance and reaction efficiency.

Green Chemistry and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. nih.govbohrium.com In the context of quinoxaline synthesis, this has led to the exploration of green chemistry protocols. These approaches focus on the use of non-toxic and recyclable catalysts, safer solvents (such as water or ethanol), and energy-efficient reaction conditions (e.g., microwave irradiation or room temperature reactions). nih.govbohrium.com For example, the condensation of o-phenylenediamines with α-diketones has been successfully carried out using p-dodecylbenzenesulfonic acid as a surfactant-type Brønsted acid catalyst in water at room temperature. bohrium.com Phthalic acid has also been used as an efficient Brønsted acid catalyst for this condensation in an ethanol-water mixture at room temperature. nih.gov These green methods offer the potential for high yields and simple work-up procedures, making them attractive alternatives to traditional synthetic routes.

Strategies for Functionalization and Derivatization of the this compound Scaffold

Once the this compound core has been synthesized, further structural diversity can be achieved through functionalization and derivatization of the quinoxaline ring system.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline Ring System

The quinoxaline ring is an electron-deficient heteroaromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

Due to the electron-withdrawing nature of the pyrazine (B50134) ring, the benzene (B151609) ring of quinoxaline is deactivated towards electrophilic attack compared to benzene itself. The two methyl groups at positions 5 and 7 are electron-donating and will activate the benzene ring towards electrophilic substitution. They are ortho- and para-directing groups. Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho and para to the methyl groups, which are the 6- and 8-positions. The directing effects of the two methyl groups reinforce substitution at the 6- and 8- positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is based on established principles of electrophilic aromatic substitution and the directing effects of substituents.

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 6-Nitro-5,7-dimethylquinoxaline and 8-Nitro-5,7-dimethylquinoxaline |

| Halogenation | Br⁺, Cl⁺ | 6-Bromo-5,7-dimethylquinoxaline and 8-Bromo-5,7-dimethylquinoxaline |

| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-5,7-dimethylquinoxaline and 8-Acyl-5,7-dimethylquinoxaline |

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic attack, particularly at the 2- and 3-positions. nih.govnih.gov The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAAr) reactions. The introduction of substituents onto the this compound scaffold can be achieved by first introducing a leaving group at the 2- or 3-position, followed by reaction with a variety of nucleophiles (e.g., amines, alkoxides, thiolates). The influence of the methyl groups at the 5- and 7-positions on the rate of nucleophilic substitution at the pyrazine ring is likely to be electronic, though steric effects could also play a role depending on the nature of the nucleophile and the reaction conditions.

Synthesis of Carboxylic Acid Derivatives and Anhydrides

The synthesis of carboxylic acid and anhydride (B1165640) derivatives of this compound often begins with the creation of a key precursor, 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride. This starting material is typically prepared through the reaction of 4,5-dimethyl-1,2-phenylenediamine with the sodium salt of dihydroxytartaric acid. researchgate.net

Once formed, this anhydride serves as a versatile building block. Its reaction with various binucleophiles, such as 1,2-phenylenediamines, 1,4-phenylenediamine, and 2-aminophenol, under reflux conditions in ethanol (B145695) leads to the ring-opening of the anhydride and the formation of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives. researchgate.net Further reaction of these mono-adducts with another molecule of the anhydride can produce bis-carboxamido derivatives. researchgate.net

Another synthetic route involves the coupling of a pre-existing quinoxaline carboxylic acid with an amine. For instance, derivatives like N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-yl) quinoxaline-2-carboxamide (B189723) can be synthesized by reacting quinoxaline-2-carboxylic acid with an appropriate amino-pyridine in the presence of a coupling agent like propylphosphonic anhydride solution (T3P). nih.gov This methodology is applicable to this compound-2-carboxylic acid for the generation of a wide array of amide derivatives.

The table below summarizes key carboxylic acid derivatives synthesized from 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride.

| Derivative Type | Reactant (Binucleophile) | Product Structure | Reference |

|---|---|---|---|

| 2-Carboxamidoquinoxaline-3-carboxylic acid | 1,4-Phenylenediamine | Product formed via ring-opening of the anhydride. | researchgate.net |

| 2-Carboxamidoquinoxaline-3-carboxylic acid | 1,2-Phenylenediamines | Product formed via ring-opening of the anhydride. | researchgate.net |

| 2-Carboxamidoquinoxaline-3-carboxylic acid | 2-Aminophenol | Product formed via ring-opening of the anhydride. | researchgate.net |

| Bis-carboxamido derivative | 2-Carboxamidoquinoxaline-3-carboxylic acid derivative | Formed upon further treatment with the starting anhydride. | researchgate.net |

Formation of Schiff Base Derivatives and Their Reactivity

Schiff bases, characterized by an imine (-C=N-) group, are generally formed through the condensation reaction of a primary amine with an aldehyde or a ketone. dergipark.org.trmdpi.com In the context of this compound, Schiff base derivatives are synthesized from its amino-functionalized precursors.

A notable pathway involves the use of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives, such as those prepared from the anhydride as described previously. For example, the condensation of 6,7-dimethyl-2-(4-aminophenyl)carboxamidoquinoxaline-3-carboxylic acid with various aromatic aldehydes in a solvent like dimethylformamide (DMF) successfully yields the corresponding Schiff bases. researchgate.net

The reactivity of these compounds is influenced by the reaction conditions. When the condensation reaction is performed under fusion conditions instead of in a solvent, the process is accompanied by decarboxylation, leading to the formation of a different class of Schiff base derivatives. researchgate.net This highlights a key aspect of their chemical behavior, where temperature and reaction medium can direct the synthetic outcome. researchgate.net

The following table details the synthesis of Schiff bases from a this compound precursor.

| Precursor Compound | Reactant | Reaction Condition | Product Type | Reference |

|---|---|---|---|---|

| 6,7-Dimethyl-2-(4-aminophenyl)carboxamidoquinoxaline-3-carboxylic acid | Aromatic Aldehydes | DMF | Schiff Base (with carboxylic acid group) | researchgate.net |

| 6,7-Dimethyl-2-(4-aminophenyl)carboxamidoquinoxaline-3-carboxylic acid | Aromatic Aldehydes | Fusion | Decarboxylated Schiff Base | researchgate.net |

Incorporation of this compound Units into Hybrid Molecular Architectures (e.g., Fullerene Conjugates)

The integration of this compound into larger, hybrid molecular architectures, such as fullerene conjugates, is a sophisticated synthetic endeavor aimed at creating materials with novel properties. Fullerene conjugates are developed to enhance the physicochemical characteristics of the fullerene core, such as its solubility in polar solvents, which is crucial for potential biological applications. beilstein-journals.org

A common strategy for creating such conjugates involves functionalizing the C60 fullerene cage, often via the Prato reaction, to introduce reactive groups like carboxylic acids. beilstein-journals.org This results in a fulleropyrrolidine derivative that can be further modified. A this compound moiety bearing a complementary functional group, for example, a primary amine, can then be covalently attached to the functionalized fullerene. This final coupling step is typically achieved using standard amide bond formation chemistry, employing reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N-Methylmorpholine (NMM). beilstein-journals.org

The resulting hybrid molecule combines the properties of both the quinoxaline and fullerene components. If the linker between the two units allows for electronic communication, the conjugate may exhibit effective π-conjugation across the entire structure. nih.gov The characterization of these complex conjugates involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and electrochemical analysis, which can reveal properties such as the separation of one-electron reduction waves, indicating electronic interaction between the constituent parts. beilstein-journals.orgnih.gov

A hypothetical synthetic pathway is outlined below.

| Component | Synthetic Step | Purpose | Reference |

|---|---|---|---|

| Fullerene (C60) | Prato Reaction | Functionalize the fullerene cage with carboxylic acid groups. | beilstein-journals.org |

| Amine-functionalized this compound | Synthesis from a suitable precursor. | Prepare the quinoxaline moiety for coupling. | N/A |

| Hybrid Conjugate | Amide Coupling (e.g., using HCTU/NMM) | Covalently link the fullerene and quinoxaline components. | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation Studies of 5,7 Dimethylquinoxaline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization.rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 5,7-Dimethylquinoxaline, both ¹H and ¹³C NMR spectra are instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings. The aromatic protons on the quinoxaline (B1680401) ring system will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons at positions 2 and 3 of the quinoxaline ring are generally the most deshielded. The protons at positions 6 and 8 would also have characteristic shifts. The two methyl groups at positions 5 and 7 would give rise to sharp singlet peaks in the upfield region, typically around 2.5 ppm. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. compoundchem.com Each unique carbon atom in this compound will produce a distinct signal. The carbons of the aromatic rings will resonate in the downfield region, typically between 120 and 150 ppm. libretexts.orgoregonstate.edu The carbons directly attached to the nitrogen atoms (C2 and C3) would be expected to appear at the lower end of this range due to the electron-withdrawing nature of nitrogen. The carbons bearing the methyl groups (C5 and C7) and the other aromatic carbons (C6, C8, C4a, and C8a) will have characteristic chemical shifts within this aromatic region. The methyl carbons will appear significantly upfield, typically in the range of 20-30 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-3 | 8.5 - 8.8 | 144 - 146 |

| H-6, H-8 | 7.5 - 7.8 | 128 - 130 |

| 5-CH₃, 7-CH₃ | 2.5 - 2.7 | 20 - 22 |

| C-4a, C-8a | - | 140 - 142 |

| C-5, C-7 | - | 138 - 140 |

| C-6, C-8 | - | 128 - 130 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Utilization of Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various stretching and bending vibrations of its bonds. tanta.edu.eglibretexts.org

The key vibrational modes expected for this compound include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methyl groups will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

C=N stretching: The carbon-nitrogen double bonds within the quinoxaline ring will give rise to a sharp absorption band in the 1620-1550 cm⁻¹ region.

C=C stretching: The aromatic carbon-carbon double bond stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. msu.edu

C-H bending: Aromatic C-H out-of-plane bending vibrations are observed in the 900-675 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic ring. In-plane bending vibrations occur in the 1300-1000 cm⁻¹ range.

CH₃ bending: The methyl groups will exhibit characteristic symmetric and asymmetric bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The region between 1450 and 600 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule, making it useful for identification purposes. msu.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N Stretch | 1620 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| CH₃ Bending | 1450 and 1375 |

| Aromatic C-H Bending | 900 - 675 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. chemguide.co.uk It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 158.21 g/mol . Under electron impact (EI) ionization, the molecular ion is energetically unstable and can undergo fragmentation. chemguide.co.uk The analysis of these fragment ions provides valuable structural information.

Potential fragmentation pathways for this compound may include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z of 143.

Loss of hydrogen cyanide (HCN): Cleavage of the pyrazine (B50134) ring can lead to the loss of HCN, resulting in a fragment ion with an m/z of 131.

Retro-Diels-Alder reaction: Fragmentation of the heterocyclic ring could occur, although this is less common for aromatic systems.

Further fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex pattern of peaks in the mass spectrum that is characteristic of the molecule's structure.

The relative abundance of the molecular ion and fragment ions depends on the stability of the respective ions and the energy of the ionization process.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]⁺ | 158 | Molecular Ion |

| [M - CH₃]⁺ | 143 | Loss of a methyl group |

| [M - HCN]⁺ | 131 | Loss of hydrogen cyanide |

| [M - 2CH₃]⁺ | 128 | Loss of two methyl groups |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy in Photophysical Characterization

Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are techniques used to study the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound, like other quinoxaline derivatives, is characterized by absorption bands corresponding to π → π* and n → π* transitions. researchgate.net

UV-Vis Absorption: In a solvent like water at neutral pH, 2,3-dimethylquinoxaline (B146804) shows maximum absorbance peaks around 315 nm. researchgate.net Upon acidification, a bathochromic (red) shift is observed, with the maximum absorbance shifting to a longer wavelength of 336 nm. researchgate.net This is indicative of the protonation of the nitrogen atoms in the quinoxaline ring, which affects the energy levels of the molecular orbitals. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths.

Fluorescence Emission: Many quinoxaline derivatives exhibit fluorescence, and their emission properties are sensitive to their molecular structure and environment. researchgate.netnih.gov When a molecule absorbs light, it is excited to a higher electronic state. It can then return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The nature and position of substituents on the quinoxaline ring can significantly influence the fluorescence properties.

Table 4: Photophysical Data for a Representative Dimethylquinoxaline

| Technique | Parameter | Observed Value |

| UV-Vis Absorption | λmax (in water, pH 7) | ~315 nm researchgate.net |

| UV-Vis Absorption | λmax (in water, pH 1) | ~336 nm researchgate.net |

| Fluorescence Emission | λem | Dependent on solvent and substitution |

X-ray Diffraction Analysis for Solid-State Molecular Structures and Conformations

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal the planarity of the quinoxaline ring system and the orientation of the methyl groups. It would also provide insights into the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any significant intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds. This information is crucial for understanding the solid-state properties of the compound and for correlating its structure with its physical and chemical behavior. While a specific crystal structure for this compound was not found in the provided search results, the structure of the related 2,3-dimethylquinoxaline has been determined, showing the molecules to be planar and ordered along twofold axes. researchgate.net

Table 5: Illustrative Crystallographic Data for a Quinoxaline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.013 |

| b (Å) | 20.003 |

| c (Å) | 20.846 |

| β (°) | 99.10 |

| V (ų) | 3341 |

| Z | 8 |

Note: This data is for a related quinoxaline derivative and serves as an example of the type of information obtained from X-ray diffraction analysis. researchgate.net

Theoretical and Computational Investigations of 5,7 Dimethylquinoxaline Systems

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become a cornerstone for predicting the geometric and electronic properties of organic molecules. For the quinoxaline (B1680401) scaffold, DFT calculations are frequently employed to understand its structural characteristics and reactivity. However, specific studies detailing DFT calculations for 5,7-Dimethylquinoxaline are not readily found.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of a molecule. The energy gap between these orbitals provides insights into the chemical stability and reactivity. For various quinoxaline derivatives, these values have been calculated and correlated with experimental observations. Unfortunately, specific HOMO and LUMO energy levels for this compound, calculated through theoretical methods, are not documented in the surveyed literature.

Conformational Analysis and Energetic Profiles of Reaction Pathways

Computational methods are invaluable for exploring the conformational landscape of molecules and for mapping the energetic profiles of chemical reactions. Such analyses can elucidate the most stable conformations and predict the feasibility of reaction pathways. While conformational studies and reaction mechanisms have been investigated for the synthesis and reactions of other quinoxaline derivatives, a focused computational analysis of the conformational preferences and reaction energetics of this compound has not been published.

Prediction of Excitation Energies and Spectroscopic Properties

Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), are powerful tools for predicting electronic excitation energies and simulating spectroscopic properties like UV-Vis and fluorescence spectra. These predictions can aid in the interpretation of experimental data and in the design of molecules with specific photophysical properties. While the spectroscopic properties of the parent quinoxaline and some of its substituted analogues have been computationally modeled, there is a lack of specific predicted excitation energies and spectroscopic data for this compound in the existing body of research.

Quantum Chemical Indices for Reactivity and Selectivity Predictions

Quantum chemical indices, such as electronegativity, chemical hardness, and the Fukui function, are derived from electronic structure calculations to provide a quantitative measure of a molecule's reactivity and to predict the selectivity of its reactions. These descriptors are often used to rationalize the outcomes of chemical transformations. The application of these indices to specifically predict the reactivity and selectivity of this compound has not been a subject of published computational studies.

Computational Structure-Activity Relationship (SAR) Studies for Rational Design

Computational Structure-Activity Relationship (SAR) studies are pivotal in the field of drug discovery and materials science for designing new molecules with enhanced properties. These studies correlate the structural features of molecules with their biological activity or material performance, often employing computational models. Although the quinoxaline core is a common scaffold in many SAR studies leading to the development of therapeutic agents, specific computational SAR models focusing on derivatives that include the 5,7-dimethyl substitution pattern are not described in the available literature.

Coordination Chemistry of 5,7 Dimethylquinoxaline As a Ligand

Synthesis and Characterization of Transition Metal Complexes with 5,7-Dimethylquinoxaline Derivatives

The synthesis of transition metal complexes with quinoxaline (B1680401) derivatives involves the reaction of a metal salt with the specific ligand in a suitable solvent. researchgate.net While direct studies on this compound are limited, research on the closely related isomer, 6,7-dimethylquinoxaline, provides significant insight into the synthesis and characterization of these types of complexes. For instance, new transition metal complexes have been successfully synthesized using a polydentate Schiff base ligand derived from 6,7-dimethylquinoxaline-2,3(1H,4H)-dione. researchgate.net

The general procedure involves the initial synthesis of the ligand, often through a condensation reaction, followed by its reaction with various metal salts, such as those of manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and vanadium(IV). researchgate.net The resulting solid complexes are then isolated and characterized using a suite of analytical techniques, including elemental analysis, mass spectrometry, and various spectroscopic methods to confirm their structure and composition. researchgate.netisca.in

A key principle in designing ligands from quinoxaline derivatives is the incorporation of additional donor atoms to create multidentate chelating agents. This enhances the thermodynamic stability of the resulting metal complexes due to the chelate effect. mdpi.com A common and effective strategy is the synthesis of Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.comnih.gov This method allows for the creation of versatile polydentate ligands with N and O donor sites. researchgate.net

For example, a polydentate Schiff base ligand can be synthesized from the condensation of 6,7-dimethylquinoxaline-2,3(1H,4H)-dione with ethylenediamine. researchgate.net This creates a ligand capable of coordinating to a metal center in a tridentate fashion, using two nitrogen atoms and one oxygen atom (an ON2 chelating agent). researchgate.net Quinoxaline-based ligands can exhibit various coordination modes depending on the specific derivative and the reaction conditions. They can act as:

Monodentate ligands , coordinating through a single nitrogen atom.

Bidentate chelating ligands , coordinating through both nitrogen atoms of the quinoxaline ring or through a nitrogen atom and a donor atom on a substituent. isca.in

Bridging ligands , where the two nitrogen atoms coordinate to two different metal centers, leading to the formation of polynuclear complexes. isca.in

The versatility in coordination modes allows for the construction of a wide array of complex architectures, from simple mononuclear species to intricate polynuclear and polymeric structures. isca.in

The stoichiometry and geometry of metal complexes are dictated by the nature of the metal ion (its size, charge, and preferred coordination number) and the ligand (its denticity and steric bulk). Elemental analysis and spectroscopic data are used to determine the metal-to-ligand ratio in the complexes. researchgate.net

For the complexes formed from the tridentate Schiff base of 6,7-dimethylquinoxaline-2,3-dione (B12348963), a 1:1 metal-to-ligand ratio was concluded. researchgate.net Based on spectroscopic and magnetic data, these complexes adopt specific geometrical arrangements. researchgate.net Quinoxaline derivative complexes are known to form various geometries, including octahedral, square planar, and tetrahedral structures. researchgate.netisca.in For instance, complexes of 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline with Co(II) and Zn(II) were found to have tetrahedral structures, while the Ni(II) and Cu(II) analogues were octahedral. isca.in

| Metal Ion | Ligand Derivative | Metal:Ligand Ratio | Proposed Geometry | Reference |

|---|---|---|---|---|

| Mn(II), Co(II), Cu(II), Zn(II), Cd(II), V(IV) | Schiff base of 6,7-dimethylquinoxaline-2,3-dione | 1:1 | Octahedral | researchgate.net |

| Ni(II) | Schiff base of 6,7-dimethylquinoxaline-2,3-dione | 1:1 | Square Planar | researchgate.net |

| Co(II), Zn(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | N/A | Tetrahedral | isca.in |

| Ni(II), Cu(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | N/A | Octahedral | isca.in |

Spectroscopic Probes for Elucidating Metal-Ligand Interactions (e.g., UV-Vis, FTIR, Magnetic Susceptibility)

Spectroscopic techniques are indispensable for characterizing metal-quinoxaline complexes and understanding the nature of the metal-ligand bond. isca.inresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. When a ligand coordinates to a metal ion, the electron density around its functional groups changes, leading to shifts in their vibrational frequencies. For Schiff base ligands, a key indicator of coordination is the shift of the azomethine (C=N) stretching band to a lower frequency in the complex's spectrum compared to the free ligand. sysrevpharm.org The appearance of new, low-frequency bands can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of coordination. sysrevpharm.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information about their geometry and electronic structure. In the UV region, bands are typically due to intra-ligand π→π* and n→π* transitions. jocpr.com Upon complexation, these bands may shift (either bathochromically or hypsochromically). More importantly, new bands often appear in the visible region for transition metal complexes. These can be assigned to d-d electronic transitions within the metal d-orbitals or to metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry of the complex. jocpr.com

Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature is a powerful tool for determining the number of unpaired electrons on the metal center. This information helps in assigning the oxidation state and spin state (high-spin or low-spin) of the metal and can be crucial for distinguishing between different possible geometries. For example, a Ni(II) (d⁸) complex can be distinguished as either octahedral (paramagnetic, two unpaired electrons) or square planar (diamagnetic, no unpaired electrons). researchgate.net

Electronic and Magnetic Properties of Quinoxaline-Metal Complexes

The electronic properties of quinoxaline-metal complexes are largely determined by the nature of the metal ion and the ligand field it experiences. UV-Vis spectra reveal the electronic transitions that are possible within the complex. The d-d transitions are typically weak and depend on the geometry of the complex, while charge-transfer bands (MLCT or LMCT) are much more intense. isca.in

The magnetic properties are a direct consequence of the number of unpaired d-electrons on the central metal ion. Magnetic moment data, calculated from magnetic susceptibility measurements, are compared with theoretical spin-only values to deduce the geometry of the complex. researchgate.netresearchgate.net For instance, complexes of the Schiff base derived from 6,7-dimethylquinoxaline-2,3-dione with Mn(II), Co(II), and Cu(II) were found to be paramagnetic, consistent with the proposed octahedral geometries, while the Ni(II) complex was consistent with a square planar geometry. researchgate.net

| Metal Ion | Number of d-electrons | Geometry | Expected Magnetic Moment (B.M.) | Interpretation |

|---|---|---|---|---|

| Mn(II) | d⁵ | Octahedral (High Spin) | ~5.92 | Paramagnetic, 5 unpaired electrons |

| Co(II) | d⁷ | Octahedral (High Spin) | ~3.87 - 5.20 | Paramagnetic, 3 unpaired electrons |

| Ni(II) | d⁸ | Square Planar | 0 | Diamagnetic, 0 unpaired electrons |

| Cu(II) | d⁹ | Octahedral (Distorted) | ~1.73 - 2.20 | Paramagnetic, 1 unpaired electron |

Note: Expected magnetic moment values are theoretical spin-only values or typical ranges that account for orbital contributions.

Applications of Metal-Quinoxaline Complexes in Catalysis (e.g., Hydrogenation, Oxidation)

Transition metal complexes are widely studied for their catalytic activity, and complexes incorporating quinoxaline-based ligands are no exception. The ligand can influence the catalytic process by modifying the steric and electronic environment of the metal center.

Oxidation Catalysis: Metal-quinoxaline complexes have shown promise as catalysts for oxidation reactions. For example, iron(III) complexes with quinoxaline have been investigated for their catecholase activity, which is the catalytic oxidation of catechols to their corresponding o-quinones using atmospheric oxygen. nih.gov This reaction serves as a model for the function of catechol oxidase enzymes and is relevant to the development of catalysts for various oxidative transformations. nih.gov The catalytic cycle involves the substrate (e.g., 3,5-di-tert-butyl catechol) binding to the iron center, followed by oxidation to 3,5-di-tert-butyl-o-benzoquinone. nih.gov Additionally, certain ternary copper(II) complexes containing a dipyridoquinoxaline ligand have demonstrated catalytic activity in the oxidation of ascorbic acid. isca.in

Hydrogenation Catalysis: While the catalytic hydrogenation of the quinoxaline ring itself is a well-studied transformation to produce valuable tetrahydroquinoxalines, the use of quinoxaline complexes as catalysts for hydrogenation is less documented. researchgate.netacs.org However, the broader field of N-heterocycle metal complexes shows significant activity in hydrogenation and dehydrogenation reactions. For instance, cobalt-based catalysts are known to promote the dehydrogenation of N-heterocycles, which is the reverse of hydrogenation. acs.org This suggests that metal complexes with ligands like this compound could potentially be designed to catalyze both hydrogenation and transfer hydrogenation reactions, which are fundamental processes in organic synthesis.

Advanced Applications in Materials Science and Photophysics

Development of Optoelectronic Materials Utilizing 5,7-Dimethylquinoxaline Derivatives

Derivatives of this compound are being actively explored for their potential in various optoelectronic devices. The electron-accepting quinoxaline (B1680401) core, when integrated into larger π-conjugated systems, facilitates the development of materials with tailored energy levels and charge transport properties, crucial for efficient device performance.

Quinoxaline derivatives are recognized for their excellent electron affinity and are widely used to construct high-performance materials for OLEDs. researchgate.net They can function as electron-transporting layers (ETLs), host materials, or emissive dopants. The introduction of the quinoxaline moiety helps in balancing charge injection and transport within the device, a key factor for achieving high efficiency and brightness.

New deep-blue light emitters incorporating a quinoxaline core have been synthesized, exhibiting high thermal stability and demonstrating both intramolecular charge transfer (ICT) and aggregation-induced enhanced emission (AIEE) characteristics. lboro.ac.uk When utilized as the emitting layer in doped OLED devices, a selected deep-blue emitter produced an electroluminescence peak at 428 nm with Commission Internationale de L'Eclairage (CIE) chromaticity coordinates of (0.15, 0.06). lboro.ac.uk Furthermore, quinoxaline-based host materials are being developed to create efficient OLEDs with high luminance. dntb.gov.uaresearchgate.net Thermally activated delayed fluorescence (TADF) materials, which can theoretically achieve 100% internal quantum efficiency, have also been designed using quinoxaline derivatives. researchgate.netmdpi.com In one study, a TADF-based OLED employing a phenoxazine-containing quinoxaline derivative as the emitter achieved a high external quantum efficiency of 12.3%. researchgate.net

| Device Performance of a Quinoxaline-Based Deep-Blue OLED | |

| Parameter | Value |

| Electroluminescence (EL) Peak | 428 nm |

| Full Width at Half Maximum (FWHM) | 57 nm |

| CIE Chromaticity Coordinates (x, y) | (0.15, 0.06) |

| Data sourced from a study on new quinoxaline-based blue emitters. lboro.ac.uk |

The strong electron-accepting nature of the quinoxaline unit makes its derivatives promising candidates for use in solar energy conversion technologies. case.edu In the context of DSSCs and OPVs, these compounds are often incorporated into a donor-π-acceptor (D-π-A) architecture. mdpi.com This design promotes an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is essential for effective charge separation and injection into the semiconductor's conduction band. case.edumdpi.com

Novel metal-free organic sensitizers based on quinoxaline have been synthesized for DSSCs. For instance, sensitizers employing a triphenylamine unit as the electron donor and a quinoxaline unit as the electron acceptor have shown promising power conversion efficiencies (PCEs). case.edunih.gov The strategic arrangement of these donor and acceptor units, whether in a "vertical" or "horizontal" conjugation, significantly impacts device performance, with one study reporting PCEs of 3.30% and 5.56% for two different configurations. case.edunih.gov This highlights the potential of quinoxaline-based dyes to serve as a viable alternative to traditional inorganic sensitizers in solar cell applications. springerprofessional.de

| Photovoltaic Performance of DSSCs with Quinoxaline-Based Dyes | ||||

| Sensitizer | PCE (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) |

| RC-21 | 3.30 | 6.81 | 0.69 | 0.70 |

| RC-22 | 5.56 | 11.23 | 0.70 | 0.71 |

| Performance data for novel quinoxaline-based organic sensitizers. case.edu |

Quinoxaline derivatives are valuable building blocks for creating π-conjugated systems that exhibit good semiconductor performance in OFETs. nih.govresearchgate.net Their inherent electron-deficient character makes them particularly suitable for the development of n-type organic semiconductors, which are essential for fabricating complementary logic circuits. rsc.org The performance of these materials in OFETs is highly dependent on their molecular structure, which influences crystal packing, energy levels, and charge carrier mobility. nih.govresearchgate.net

Researchers have synthesized various pyrazinoquinoxaline (PQ) derivatives and studied their charge transport characteristics. nih.govresearchgate.net For example, HTPQ (2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline) crystals have demonstrated p-type charge transport with a hole mobility of up to 0.01 cm² V⁻¹ s⁻¹. nih.gov The development of air-stable n-type OFETs is a significant challenge, and materials with deep Lowest Unoccupied Molecular Orbital (LUMO) energy levels (typically < -4 eV) are required. nih.gov Thiadiazoloquinoxaline-fused naphthalenediimides have been designed to meet this requirement, showing high electron affinities of approximately 4.5 eV. researchgate.net

Exploration of Photophysical Phenomena and Associated Mechanisms

The photophysical behavior of this compound derivatives is rich and complex, governed by phenomena such as intramolecular charge transfer and aggregation-induced emission. Understanding these mechanisms is crucial for designing molecules with specific, desirable optical properties.

Many quinoxaline derivatives exhibit solvatofluorochromism, a phenomenon where the color of their fluorescence changes with the polarity of the solvent. This behavior is typically a result of a significant change in the dipole moment of the molecule upon photoexcitation, which is characteristic of an intramolecular charge transfer (ICT) process. nih.gov In D-π-A type molecules, light absorption promotes an electron from the highest occupied molecular orbital (HOMO), often localized on the donor, to the LUMO, which is typically centered on the acceptor. researchgate.net

In polar solvents, the excited state with a large dipole moment is stabilized, leading to a red-shift in the emission spectrum. researchgate.net Some molecules may adopt a planar conformation in the excited state (ICT), while others may undergo conformational twisting to form a twisted intramolecular charge transfer (TICT) state, which is often non-emissive or weakly emissive and can quench fluorescence. The study of indolizino[5,6-b]quinoxaline derivatives with a push-pull structure has shown that these compounds are strongly fluorescent in aprotic solvents, indicative of efficient ICT processes. nih.gov

| Solvatochromic Shift in a Quinoxaline Derivative (Compound 2) | |

| Solvent | Emission Maximum (λem) |

| Cyclohexane | 417 nm |

| Toluene | 425 nm |

| Dichloromethane | 436 nm |

| Tetrahydrofuran | 438 nm |

| Dimethyl Sulfoxide (DMSO) | 442 nm |

| Data illustrating the redshift of emission with increasing solvent polarity due to the ICT effect. researchgate.net |

While many fluorophores suffer from aggregation-caused quenching (ACQ) where their emission intensity decreases in the solid state or in aggregates, a class of molecules known as AIEgens exhibits the opposite effect: aggregation-induced emission (AIE). rsc.org Quinoxaline derivatives featuring propeller-like molecular structures have been shown to be effective AIEgens. acs.orgacs.org

The AIE mechanism is often attributed to the restriction of intramolecular motions (RIM), such as rotation or vibration, in the aggregated state. rsc.org In dilute solutions, these molecules can undergo non-radiative decay through these motions, resulting in weak fluorescence. However, upon aggregation, the molecules are packed closely, which physically constrains these intramolecular movements. This blockage of non-radiative decay pathways forces the excited state to decay radiatively, leading to a significant enhancement in fluorescence quantum yield. acs.orgacs.org Studies on pyrrolidinylvinylquinoxaline derivatives have shown a strong fluorescence enhancement in ethanol-water mixtures with high water content, where the molecules form aggregates. acs.orgacs.org

| AIE Effect in Pyrrolidinylvinylquinoxaline Derivatives | ||

| Compound | Fluorescence Quantum Yield (Φ) in Ethanol (B145695) | Fluorescence Quantum Yield (Φ) in 90% Water/Ethanol |

| Dye 1 (phenyl substituent) | 0.01 | 0.045 |

| Dye 2 (pyrrolyl substituent) | 0.01 | 0.051 |

| Dye 3 (indolyl substituent) | 0.01 | 0.068 |

| Data showing the enhancement of fluorescence quantum yield upon aggregation in a high water-fraction mixture. acs.org |

Triplet-Triplet Energy Transfer (TTET) Mechanisms in Phosphorescent Systems

Information regarding the specific role of this compound as a sensitizer or component in phosphorescent systems involving Triplet-Triplet Energy Transfer (TTET) is not detailed in the available literature. General principles of TTET involve a photosensitizer absorbing light, undergoing intersystem crossing to a triplet state, and then transferring this triplet energy to an acceptor molecule. However, studies detailing the triplet state lifetime, intersystem crossing quantum yield, and specific TTET rate constants for this compound could not be located.

Design of Fluorescent Dyes and Molecular Probes for Advanced Imaging Applications

Similarly, the use of this compound as a core scaffold for the design of fluorescent dyes or molecular probes for advanced imaging is not described in the available research. The design of such probes typically involves modifying a core fluorophore to tune its photophysical properties (e.g., absorption/emission wavelengths, quantum yield) and to introduce specific functionalities for targeting biological molecules or sensing environmental changes. While various quinoxaline derivatives have been developed for these purposes, specific examples, synthetic methodologies, or application data for probes derived from this compound are not present in the search results.

To maintain scientific accuracy and adhere strictly to the provided instructions, which forbid the inclusion of information outside the specified scope, the requested article cannot be generated. Providing information on other quinoxaline derivatives would be speculative and would not accurately represent the scientific literature on this compound itself.

Molecular Recognition and Sensor Development Based on 5,7 Dimethylquinoxaline

Design Principles for Quinoxaline-Based Chemosensors

The general design of chemosensors based on the quinoxaline (B1680401) structure often involves the strategic placement of recognition sites and signaling units. The quinoxaline moiety itself can act as a signaling component due to its inherent photophysical properties. Functional groups capable of interacting with specific analytes are typically introduced to the quinoxaline core to create a selective sensor. However, specific design principles tailored to or originating from studies on 5,7-Dimethylquinoxaline are not well-documented.

Anion Recognition Mechanisms

For the broader family of quinoxaline compounds, anion recognition is often achieved through mechanisms such as hydrogen bonding and electrostatic interactions. This typically requires the incorporation of hydrogen bond donor groups (e.g., amides, ureas, or pyrroles) onto the quinoxaline framework. These groups can form specific interactions with anions like fluoride, acetate, or phosphate. There is currently no specific information available in the reviewed literature detailing the use of this compound in anion recognition or the mechanisms it would employ.

Cation Sensing and Selectivity

Similarly, the development of quinoxaline-based cation sensors generally involves the integration of chelating agents or specific binding pockets that can selectively coordinate with metal ions. The selectivity of these sensors is dictated by the nature of the binding site and its compatibility with the size, charge, and coordination preferences of the target cation. Research specifically detailing cation sensing and selectivity using this compound as the primary sensor component is not found in the available literature.

Recognition of Small Molecules and Biologically Relevant Analytes

The recognition of small neutral molecules or biologically important analytes by quinoxaline derivatives often relies on a combination of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The design of such sensors requires a pre-organized cavity or binding site complementary to the target analyte. There is no specific research detailing the application of this compound for the recognition of small molecules or biological analytes.

Luminescence-Based Sensing Mechanisms

Luminescence, particularly fluorescence, is a common signaling mechanism in quinoxaline-based sensors. Mechanisms such as Photoinduced Electron Transfer (PET) suppression and fluorescence quenching are frequently employed. In a typical PET sensor, the quinoxaline fluorophore is linked to a recognition unit that can donate an electron, quenching the fluorescence. Upon analyte binding, this electron transfer is inhibited, leading to a "turn-on" fluorescence response. Conversely, fluorescence quenching can occur if the analyte itself is a quenching species. While these are established mechanisms for quinoxaline derivatives, their specific application and detailed study in the context of this compound have not been reported.

Chromogenic Sensing and Visible Colorimetric Response for Detection

Chromogenic sensors provide a change in color that is visible to the naked eye upon interaction with an analyte. This color change is a result of alterations in the electronic structure of the quinoxaline chromophore. This can be induced by the binding event, leading to a shift in the absorption spectrum. Although this is a known sensing strategy for functionalized quinoxalines, there is no available data on the development or performance of this compound as a chromogenic sensor.

Performance of this compound Sensors in Varied Solvent Systems

The performance of any chemical sensor, including those based on quinoxaline, is often highly dependent on the solvent system. The polarity and hydrogen bonding capability of the solvent can influence the binding affinity between the sensor and the analyte, as well as the photophysical properties of the signaling unit. Studies on how different solvent environments, such as aqueous versus organic media, affect the sensing capabilities of this compound are not present in the reviewed scientific literature.

Mechanistic Investigations of Biological Target Interactions with 5,7 Dimethylquinoxaline Derivatives

Analysis of Interactions with Protein Kinases

Research has centered on a series of novel heterocyclic analogs incorporating the 6,7-dimethylquinoxaline scaffold. Kinase inhibition assays for these compounds were performed on key members of the CMGC (CDK, GSK, MAPK, CLK) kinase family, which are implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. nih.govresearchgate.net

Elucidation of Glycogen Synthase Kinase 3 beta (GSK3β) Inhibition Mechanisms

Derivatives of 6,7-dimethylquinoxaline have demonstrated potent and selective inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK3β). researchgate.net Biological evaluations identified that specific analogs, notably those featuring bromo and chloro substitutions on an associated aromatic ring, were highly selective for GSK3β. nih.gov In kinase assays, these compounds displayed significant potency, with IC50 values in the sub-micromolar range. researchgate.net

The mechanism is characterized by specific interactions within the ATP-binding pocket of the kinase. Molecular modeling has shown that the potency of these inhibitors is driven by a primary hydrogen bond formed between the compound and the Val 135 residue of GSK3β. nih.govresearchgate.net This foundational interaction correctly orients the inhibitor within the active site. Further selectivity is achieved through non-covalent interactions, such as those between the aromatic nucleus of the derivative and residues Arg 141 and Thr 138. nih.gov This combination of a strong anchoring hydrogen bond and supplementary hydrophobic or van der Waals interactions underpins the selective and potent inhibition of GSK3β.

Investigation of Cyclin-Dependent Kinase 5 (CDK5) Inhibition Mechanisms

The same 6,7-dimethylquinoxaline scaffold was investigated for its potential to inhibit Cyclin-Dependent Kinase 5 (CDK5), another kinase implicated in tau pathology. researchgate.net Interestingly, the structural requirements for potent CDK5 inhibition differed from those for GSK3β, highlighting the tunability of the quinoxaline (B1680401) core. The most effective CDK5 inhibitors in the series were derivatives featuring adjacently located alkoxy and hydroxy functionalities. researchgate.net These substitutions led to compounds with micromolar potency against CDK5. researchgate.net This shift in target preference based on substituent modification demonstrates a clear path for designing selective inhibitors for different kinase targets within the same family.

Exploration of Interactions with Other Kinase Family Members (e.g., DYRK1A, CLK1, CK1δ)

To further characterize the selectivity profile of the 6,7-dimethylquinoxaline series, the derivatives were assayed against other members of the CMGC kinase family, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 (CLK1), and Casein Kinase 1 delta (CK1δ). nih.govresearchgate.netdntb.gov.ua

The results of these kinase inhibition assays showed that the derivatives were significantly more selective for GSK3β compared to DYRK1A and CLK1. researchgate.net Furthermore, the entire series of quinoxaline derivatives was found to be inactive against CK1δ. researchgate.netdntb.gov.ua This high degree of selectivity underscores the potential of the 6,7-dimethylquinoxaline scaffold for developing targeted inhibitors that can minimize off-target effects by avoiding interactions with closely related kinases.

Table 1: Inhibitory Activity of Selected 6,7-Dimethylquinoxaline Derivatives

Compound Key Substituent Target Kinase IC50 (µM) Compound 199 Bromo GSK3β 0.270 Compound 200 Chloro GSK3β 0.390 Compound III Methoxy CDK5 Micromolar Potency Compound VI Hydroxy CDK5 Micromolar Potency Series I-IX Various DYRK1A Low Activity Series I-IX Various CLK1 Low Activity Series I-IX Various CK1δ Inactive

Molecular Docking and Binding Site Characterization

Molecular docking and modeling studies have been instrumental in providing a detailed picture of the binding modes of 6,7-dimethylquinoxaline derivatives within the active sites of their kinase targets. These computational approaches have successfully identified the key interactions that govern binding affinity and selectivity.

Identification of Key Hydrogen Bonding and Hydrophobic Interactions in Receptor Binding

For the highly potent GSK3β inhibitors, molecular docking studies confirmed the critical role of specific intermolecular forces. nih.gov The primary and most crucial interaction identified is a hydrogen bond formed with the backbone of the Val 135 residue in the hinge region of the GSK3β active site. nih.govresearchgate.net This interaction anchors the inhibitor in the correct conformation for effective inhibition.

In addition to this key hydrogen bond, the binding is stabilized and selectivity is enhanced by a network of non-covalent interactions. nih.gov These include hydrophobic and other van der Waals interactions between the aromatic portions of the quinoxaline derivative and the side chains of surrounding amino acid residues, namely Arg 141 and Thr 138. nih.gov The combination of a directional hydrogen bond and broader hydrophobic contacts ensures a snug and stable fit within the receptor's binding pocket, contributing to the high affinity of the compound.

Table 2: Key Molecular Interactions for 6,7-Dimethylquinoxaline Derivatives with GSK3β

Interaction Type Key Amino Acid Residue(s) Contribution Hydrogen Bonding Val 135 Potency and Anchoring Non-Covalent/Hydrophobic Interactions Arg 141, Thr 138 Selectivity and Stability

Correlation of Substituent Effects with Receptor Selectivity

A logical demonstration of structure-activity relationships was established by correlating the effects of different substituents with receptor selectivity. nih.gov The research highlights how fine-tuning the electronic properties of the aromatic rings on the quinoxaline derivatives can steer their selectivity toward different kinase targets. researchgate.net

Specifically, the addition of electron-withdrawing groups, such as bromo and chloro functionalities, to an aromatic nucleus of the scaffold was found to be advantageous for achieving high selectivity towards GSK3β. nih.govresearchgate.net Conversely, derivatives featuring alkoxy and hydroxy groups were the most potent inhibitors of CDK5. researchgate.netdntb.gov.ua This clear correlation shows that the systematic adjustment of electron density at specific positions within the molecular structure is a powerful strategy for modulating inhibitor efficacy and directing receptor selectivity. This allows for the rational design of new compounds targeted against a diverse range of kinases for various therapeutic applications. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 5,7-Dimethylquinoxaline |

Mechanistic Studies of Interactions with Other Enzyme Systems

These studies have primarily focused on kinases within the CMGC family, such as Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1). nih.gov These kinases are implicated in the hyperphosphorylation of the Tau protein, a key event in the pathology of Alzheimer's disease. nih.gov

Kinase Inhibition by 6,7-Dimethylquinoxaline Schiff Base Analogs

A study by Jain et al. (2021) described the design and synthesis of a series of novel 6,7-dimethylquinoxaline analogs linked to various substituted aromatic rings via a Schiff base connector (an imine linkage). nih.gov These compounds were then subjected to in vitro kinase inhibition assays to determine their potency and selectivity against GSK3β, DYRK1A, and CLK1. nih.gov

The biological evaluation revealed that specific substitutions on the aromatic ring significantly influenced the inhibitory activity and selectivity of the compounds. In particular, analogs bearing bromo and chloro functionalities on the aromatic core demonstrated marked selectivity for the GSK3β receptor over the other tested kinases. nih.govresearchgate.net

| Compound | Substitution | GSK3β IC50 (µM) | DYRK1A IC50 (µM) | CLK1 IC50 (µM) |

| IV | 4-Bromo | 0.270 | >10 | >10 |

| V | 4-Chloro | 0.390 | >10 | >10 |

| I | 2-Nitro | >10 | >10 | >10 |

| II | 4-Nitro | >10 | >10 | >10 |

| III | 2-Hydroxy-3-methoxy | >10 | >10 | >10 |

| VI | 4-Hydroxy-3-methoxy | >10 | >10 | >10 |

| VII | 4-Dimethylamino | >10 | >10 | >10 |

| VIII | 4-Hydroxy | >10 | >10 | >10 |

| IX | Unsubstituted | >10 | >10 | >10 |

Data sourced from Jain et al. (2021). researchgate.net

Molecular Modeling and Mechanistic Insights

To elucidate the molecular basis for the observed selectivity, molecular modeling studies were performed. The potent and selective compounds, IV (4-bromo substituted) and V (4-chloro substituted), were docked into the ATP-binding site of the GSK3β receptor (PDB ID: 4AFJ). dntb.gov.ua

The modeling studies revealed key interactions responsible for the stable binding and inhibitory activity of these 6,7-dimethylquinoxaline derivatives:

Hydrogen Bonding: A crucial hydrogen bond was observed between the imine nitrogen of the Schiff base linker in both compounds IV and V and the backbone carbonyl group of the Valine 135 residue in the hinge region of GSK3β. dntb.gov.ua This interaction is considered a primary determinant of the compounds' potency. dntb.gov.ua

Non-Covalent Interactions: Additional stability was conferred by non-covalent interactions between the aromatic rings of the quinoxaline derivatives and key amino acid residues within the binding pocket, including Arginine 141 and Threonine 138. dntb.gov.ua These interactions are thought to contribute to the enhanced selectivity of the halide-substituted analogs. dntb.gov.ua

The systematic variation of substituents on the aromatic ring allowed for a logical approach to fine-tuning the efficacy and selectivity of these inhibitors. The presence of electron-withdrawing groups, such as the bromo and chloro substituents at the para position of the aromatic ring, was found to be advantageous for potent and selective inhibition of GSK3β. nih.govresearchgate.net This suggests that modulating the electronic properties of the molecule plays a critical role in its interaction with the target enzyme.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.